molecular formula C19H16F2N2O4S B2983625 N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922894-67-5

N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

Cat. No.: B2983625
CAS No.: 922894-67-5
M. Wt: 406.4
InChI Key: MICGLRABNMOHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide (CAS 922894-67-5) is a sulfamoylbenzamide derivative supplied with a minimum purity of 90% . This compound belongs to a class of chemicals investigated for their potential as antiviral agents , with specific patent literature highlighting the therapeutic application of sulfamoylbenzamide derivatives against infections like Hepatitis B virus (HBV) . With a molecular formula of C19H16F2N2O4S and a molecular weight of 406.41 g/mol, it provides researchers with a specialized chemical tool for probing biological pathways and developing novel therapeutics . The structural motif of a sulfamoyl group adjacent to a benzamide is a recognized pharmacophore in medicinal chemistry, making this compound a valuable scaffold for hit-to-lead optimization campaigns in drug discovery. Available in quantities ranging from 1mg to 100mg, it is designed for use in early-stage research and screening applications . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S/c1-23(12-15-3-2-10-27-15)28(25,26)16-7-4-13(5-8-16)19(24)22-18-9-6-14(20)11-17(18)21/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICGLRABNMOHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a difluorophenyl ring, a furan moiety, and a sulfamoyl group. Its molecular formula is C16H16F2N2O3SC_{16}H_{16}F_2N_2O_3S, and it has a molecular weight of approximately 366.37 g/mol.

PropertyValue
Molecular FormulaC16H16F2N2O3SC_{16}H_{16}F_2N_2O_3S
Molecular Weight366.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Antiviral Activity

Recent studies have highlighted the potential of compounds with similar structures to inhibit viral replication. For instance, derivatives with furan moieties have been shown to exhibit inhibitory effects against SARS-CoV-2 main protease (M pro), suggesting that this compound may also possess antiviral properties.

In particular, the compound F8–B22, related to the furan structure, demonstrated an IC50 value of 1.55 μM against M pro, indicating strong antiviral activity and low cytotoxicity in cellular models .

Antimicrobial Activity

The sulfamoyl group is known for its antibacterial properties. Compounds containing this functional group have been evaluated for their effectiveness against various bacterial strains. A study on benzoylthiourea derivatives indicated that similar compounds exhibited significant antimicrobial activity, suggesting that the sulfamoyl group in this compound may contribute to its biological efficacy .

Antifungal Activity

Research has also explored the antifungal properties of furan-containing compounds. A study reported that certain furan derivatives were effective against fungal pathogens, indicating that this compound could be investigated for similar antifungal activities .

Case Study 1: Antiviral Screening

A recent screening of a library of compounds related to furan derivatives led to the discovery of several potent inhibitors against SARS-CoV-2 M pro. The structure-activity relationship (SAR) analysis revealed that modifications in the furan ring significantly influenced antiviral potency. The compound F8-S43 showed an IC50 value of 10.76 μM, emphasizing the importance of structural features in enhancing biological activity .

Case Study 2: Antibacterial Efficacy

In another study focusing on sulfamoyl derivatives, researchers synthesized various compounds and tested them against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain modifications within the sulfamoyl group enhanced antibacterial activity significantly compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antifungal Agents

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structural Differences : Replaces the 2,4-difluorophenyl group with a 1,3,4-oxadiazole ring and cyclohexyl-ethyl sulfamoyl.
  • Biological Activity : Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
PC945 (Triazole Antifungal Agent)
  • Structural Differences : Contains a triazole ring and piperazine linker instead of sulfamoyl-benzamide.
  • Biological Activity : Optimized for inhaled delivery with potent activity against Aspergillus spp. .

Analogs in PD-L1 Inhibition

Compound 7 (5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide)
  • Structural Differences : Substitutes the furan-2-ylmethyl group with a chloromethoxy-benzyl moiety.
  • Biological Activity : Exhibited 50.993% PD-L1 inhibition with low cytotoxicity, indicating sulfamoyl-benzamide’s role in immune checkpoint modulation .
  • Key Insight : The 2,4-difluorophenyl group enhances target specificity, a feature shared with the target compound.

Triazole-Thione Derivatives (Compounds 7–9)**

  • Structural Differences : Feature a triazole-thione ring system instead of the furan-methyl group.
  • Synthesis : Derived from 2,4-difluorophenyl isothiocyanate and sulfonamide precursors via cyclization .
  • Key Insight : IR and NMR data confirm tautomeric stability in these analogs, which may inform the target compound’s conformational analysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Sulfamoyl-benzamide Furan-2-ylmethyl, 2,4-difluorophenyl Not reported
LMM11 Sulfamoyl-benzamide 1,3,4-Oxadiazole, cyclohexyl-ethyl Antifungal (C. albicans)
Compound 7 (PD-L1 inhibitor) Sulfamoyl-benzamide Chloromethoxy, 2,4-difluorophenyl PD-L1 inhibition (50.993%)
PC945 Triazole-piperazine 2,4-Difluorophenyl, methoxy Antifungal (Aspergillus spp.)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via a multi-step approach involving:

  • Alkylation : Reacting 2,4-difluoroaniline with furan-2-ylmethyl bromide under basic conditions to form the alkylated intermediate.
  • Sulfamoylation : Introducing the methylsulfamoyl group using methylsulfamoyl chloride in the presence of a coupling agent (e.g., DCC or EDC).
  • Benzoylation : Final coupling with 4-chlorobenzoyl chloride under anhydrous conditions.
  • Purification : Silica gel column chromatography (for non-polar intermediates) or HPLC (for polar derivatives) ensures high purity .
    • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for faster kinetics), and stoichiometric ratios (1:1.2 for limiting reagents) to improve yields.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Verify substituent positions (e.g., difluorophenyl aromatic protons at δ 7.1–7.5 ppm; furan protons at δ 6.3–6.7 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C20H17F2N2O3S: 403.09; observed: 403.08) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the sulfamoyl-furan linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Answer :

  • Modify substituents : Replace the furan-2-ylmethyl group with thiophen-2-ylmethyl (as in , compound 54) to enhance lipophilicity and membrane permeability .
  • Fluorine positioning : Compare 2,4-difluorophenyl vs. 3,4-difluorophenyl analogs ( , compound 7l) to assess impact on target binding .
  • Sulfamoyl group : Replace methyl with ethyl to evaluate steric effects on enzyme inhibition .
    • Methodology : Use in vitro assays (e.g., ELISA for PD-L1 inhibition) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What strategies are recommended to resolve contradictory data in cytotoxicity assays?

  • Answer :

  • Dose-response profiling : Test compound 10–100 µM to differentiate specific activity from off-target effects.
  • Control experiments : Include fibroblast cell lines (e.g., NIH/3T3) to rule out general cytotoxicity (as in , compound 30) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or mitochondrial membrane potential (JC-1 dye) to clarify cell death pathways.

Q. How can in silico approaches predict the pharmacokinetic and toxicity profiles of this compound?

  • Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition (CYP3A4 >50% risk).
  • Toxicity : ProTox-II predicts hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test alerts) .
  • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) for metabolic half-life (t1/2 >60 min preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.